molecular formula C22H16ClN3O4S B11275862 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide

2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B11275862
M. Wt: 453.9 g/mol
InChI Key: AFTNYXGFDDKOKS-UHFFFAOYSA-N
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Description

2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a chlorinated benzene ring, and a pyridazinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Moiety: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazinone ring is formed through cyclization reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with a sulfonamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings provide hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide: Lacks the phenoxyphenyl group, which may affect its biological activity.

    2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the phenoxyphenyl group in 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide distinguishes it from similar compounds. This group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-5-(6-oxo-1H-pyridazin-3-yl)-N-(4-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C22H16ClN3O4S/c23-19-11-6-15(20-12-13-22(27)25-24-20)14-21(19)31(28,29)26-16-7-9-18(10-8-16)30-17-4-2-1-3-5-17/h1-14,26H,(H,25,27)

InChI Key

AFTNYXGFDDKOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl

Origin of Product

United States

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